1-{2-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinyl}-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyridine is an aromatic, heterocyclic, organic compound similar to benzene, and is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . Pyrimidine is also an aromatic, heterocyclic, organic compound and is one of the three diazines (six-membered heterocyclics with two nitrogen atoms in the ring) .
Synthesis Analysis
Pyridinium salts, which are structurally diverse and found in many natural products and bioactive pharmaceuticals, have been highlighted for their synthetic routes and reactivity . There are also several methods for the synthesis of imidazo [1,2-a]pyridines, a compound related to the structure of your compound .Molecular Structure Analysis
The molecular structure of compounds similar to your compound, such as Ethanone, 1-(2-pyridinyl)-, can be viewed using computational methods .Chemical Reactions Analysis
Pyridine-based molecules have been used in drug crafting and have emerged as potent candidates against a range of diseases . There are also several chemical reactions involving pyridine and its derivatives .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-(3-pyridin-2-ylazetidin-1-yl)pyrimidin-4-yl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c23-14-5-9-21(10-6-14)16-4-8-19-17(20-16)22-11-13(12-22)15-3-1-2-7-18-15/h1-4,7-8,13-14,23H,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBJJNYTYDWZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=NC=C2)N3CC(C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.